2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
CAS No.: 955964-92-8
Cat. No.: VC6907639
Molecular Formula: C9H8F3N5OS
Molecular Weight: 291.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955964-92-8 |
|---|---|
| Molecular Formula | C9H8F3N5OS |
| Molecular Weight | 291.25 |
| IUPAC Name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |
| Standard InChI | InChI=1S/C9H8F3N5OS/c1-4-2-6(9(10,11)12)17(16-4)8-14-5(3-19-8)7(18)15-13/h2-3H,13H2,1H3,(H,15,18) |
| Standard InChI Key | GZHTVWFTWSVNFD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound integrates two heterocyclic systems: a pyrazole ring substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5, linked via a nitrogen atom to a thiazole ring bearing a carbohydrazide (-CONHNH₂) moiety at position 4. This configuration is encapsulated in the IUPAC name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide and the molecular formula C₉H₈F₃N₅OS .
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with electron-withdrawing (-CF₃) and electron-donating (-CH₃) groups.
-
Thiazole Ring: A sulfur- and nitrogen-containing heterocycle, functionalized with a carbohydrazide group.
-
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 955964-92-8 |
| Molecular Formula | C₉H₈F₃N₅OS |
| Exact Mass | 291.25 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 2 (hydrazide NH groups) |
| Hydrogen Bond Acceptors | 6 (N, O, S atoms) |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves:
-
Pyrazole Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
-
Thiazole Construction: Hantzsch thiazole synthesis using α-haloketones and thioureas.
-
Carbohydrazide Introduction: Hydrazinolysis of a thiazole-4-carboxylate ester or reaction with a carboxylic acid chloride .
Example Reaction Sequence:
-
Step 1: Synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole via cyclization of trifluoromethylacetylacetone with methylhydrazine.
-
Step 2: Alkylation of the pyrazole nitrogen with 2-chloro-1,3-thiazole-4-carbonyl chloride.
-
Step 3: Hydrazine treatment to convert the carbonyl chloride to carbohydrazide .
Reactivity Profile
-
Hydrazide Group: Participates in condensation reactions (e.g., Schiff base formation with aldehydes), as evidenced by derivatives like N'-[(3-methoxyphenyl)methylene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide (CAS CB71529664) .
-
Electrophilic Substitution: The thiazole ring may undergo halogenation or nitration at position 5.
| Compound | Activity | Mechanism |
|---|---|---|
| 5-(Trifluoromethyl)pyrazole-amide | Antifungal (EC₅₀ = 2.1 μM) | Ergosterol biosynthesis inhibition |
| Thiazole-carbohydrazide derivatives | Antibacterial (MIC = 4–16 μg/mL) | DNA gyrase inhibition |
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Enhances membrane permeability and target binding via hydrophobic interactions.
-
Carbohydrazide Moiety: May chelate metal ions, disrupting metalloenzyme function .
Applications in Materials Science
Agrochemical Intermediates
The compound’s trifluoromethyl group improves pesticidal activity by increasing bioavailability and rainfastness. Patent EP3239145B1 describes its use in synthesizing piperidine-carbonitrile derivatives for crop protection .
Coordination Chemistry
The carbohydrazide group can act as a polydentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume